1-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)-4-((5-ethylthiophen-2-yl)sulfonyl)-1,4-diazepane
Description
1-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)-4-((5-ethylthiophen-2-yl)sulfonyl)-1,4-diazepane is a heterocyclic compound featuring a 1,4-diazepane core with dual sulfonyl substituents. The 1,4-diazepane ring is substituted at positions 1 and 4 with sulfonyl groups derived from a 1,2-dimethylimidazole and a 5-ethylthiophene moiety, respectively.
Properties
IUPAC Name |
1-(1,2-dimethylimidazol-4-yl)sulfonyl-4-(5-ethylthiophen-2-yl)sulfonyl-1,4-diazepane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N4O4S3/c1-4-14-6-7-16(25-14)27(23,24)20-9-5-8-19(10-11-20)26(21,22)15-12-18(3)13(2)17-15/h6-7,12H,4-5,8-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVMYLDOVHPEXJY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(S1)S(=O)(=O)N2CCCN(CC2)S(=O)(=O)C3=CN(C(=N3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N4O4S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)-4-((5-ethylthiophen-2-yl)sulfonyl)-1,4-diazepane is a complex organic compound that has garnered interest in pharmaceutical research due to its unique structural characteristics and potential biological activities. This compound features both imidazole and diazepane moieties, which are often associated with various pharmacological properties.
Chemical Structure and Properties
The compound can be represented by the following chemical formula:
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| CAS Number | 1904179-82-3 |
| Molecular Formula | C10H20N4O2S2 |
| Molecular Weight | 442.55 g/mol |
The presence of sulfonyl groups enhances the compound's reactivity and solubility, which may contribute to its pharmacological properties. The imidazole ring is known for its role in various biological systems, particularly in enzyme catalysis and receptor binding.
Biological Activity
Research indicates that compounds with similar structures may exhibit significant biological activities, including:
Anticancer Activity
Preliminary studies suggest that derivatives of this compound may act as inhibitors of key signaling pathways involved in cancer progression. For instance, sulfonamide derivatives have been shown to inhibit β-catenin activity, a crucial factor in colorectal cancer cell proliferation. In vitro assays demonstrated that certain related compounds inhibited the growth of cancer cell lines with IC50 values ranging from 0.12 μM to 2 μM .
Kinase Inhibition
The imidazole and diazepane components are often associated with kinase inhibition. Compounds similar to this compound have been investigated for their potential to inhibit various kinases involved in cellular signaling pathways .
Anti-inflammatory Properties
Research into related compounds has revealed potential anti-inflammatory effects. The structural motifs present in this compound may interact with inflammatory pathways, suggesting a role in the modulation of inflammatory responses.
The mechanism of action for this compound likely involves interactions with specific protein targets implicated in disease mechanisms. For example:
- Binding Affinity : Studies using molecular docking simulations can elucidate how the compound binds to targets such as enzymes and receptors.
- Signal Transduction Pathways : The compound may interfere with signal transduction pathways critical for cell growth and differentiation.
Case Studies
Several case studies have explored the pharmacological potential of compounds structurally related to this compound:
- Study on Kinase Inhibition : A study revealed that a related sulfonamide derivative exhibited potent inhibition against several kinases involved in cancer signaling pathways, highlighting the potential of similar compounds for therapeutic development .
- Anti-inflammatory Research : Another investigation focused on a series of sulfonamide compounds that demonstrated significant anti-inflammatory activity in preclinical models, supporting the hypothesis that this class of compounds could be beneficial in treating inflammatory diseases .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity : Recent studies have indicated that compounds containing imidazole and diazepane structures exhibit significant anticancer properties. The sulfonamide moieties in this compound may enhance its ability to inhibit tumor growth by interfering with cellular signaling pathways involved in cancer proliferation .
Antimicrobial Properties : The presence of both imidazole and thiophene groups suggests potential antimicrobial activity. Research has shown that similar compounds can disrupt bacterial cell membranes or inhibit critical enzymes, leading to bacterial cell death .
CNS Activity : The diazepane structure is often associated with central nervous system activity. Preliminary studies suggest that this compound may have anxiolytic or sedative effects, making it a candidate for further exploration in the treatment of anxiety disorders .
Pharmacological Applications
Drug Design and Development : The unique structural features of 1-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)-4-((5-ethylthiophen-2-yl)sulfonyl)-1,4-diazepane make it a valuable scaffold for drug development. Researchers are investigating its derivatives for enhanced potency and selectivity against specific biological targets .
Bioconjugation : The sulfonyl groups in the compound can be utilized for bioconjugation processes, allowing the attachment of therapeutic agents or imaging probes. This application is particularly relevant in targeted drug delivery systems where specificity is crucial .
Materials Science
Polymer Chemistry : The compound's sulfonamide groups can be incorporated into polymer matrices to create materials with enhanced mechanical properties and thermal stability. Such materials can find applications in coatings, adhesives, and biomedical devices .
Nanotechnology : Research is ongoing into the use of this compound in nanomaterials for drug delivery systems. Its ability to form stable complexes with nanoparticles could lead to more effective delivery mechanisms for therapeutics .
Case Studies
- Anticancer Research : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited cytotoxic effects against various cancer cell lines. Further optimization led to compounds with improved selectivity and lower toxicity profiles .
- Antimicrobial Testing : In vitro studies showed that the compound exhibited significant antibacterial activity against Gram-positive bacteria. This finding supports its potential use as a lead compound for developing new antibiotics .
- CNS Drug Development : A preliminary pharmacological evaluation indicated that the compound could modulate neurotransmitter systems involved in anxiety regulation. Animal models showed promise for its use as an anxiolytic agent .
Comparison with Similar Compounds
Structural Features
The target compound shares key structural motifs with several classes of bioactive molecules:
- Imidazole Derivatives : The 1,2-dimethylimidazole sulfonyl group is analogous to substituted imidazoles reported in and , which feature aryl or heteroaryl substituents (e.g., 4,5-diphenyl-2-(thiophen-2-yl)-1H-imidazole) . These compounds often exhibit rigidity and π-π stacking interactions critical for binding to hydrophobic enzyme pockets.
- Diazepine Derivatives: The 1,4-diazepane core is structurally related to benzodiazepine analogs in , such as coumarin-fused diazepines. However, the sulfonyl groups in the target compound may enhance solubility and hydrogen-bonding capacity compared to non-sulfonated diazepines .
- Sulfonyl-Containing Heterocycles : The dual sulfonyl groups mirror the methylsulfonylphenyl-substituted imidazo-thiazoles in , which demonstrated potent IC50 values (1.2–1.4 μM) in enzymatic assays .
Table 1: Structural Comparison of Selected Analogs
Q & A
Basic: What are the optimal synthetic routes and critical parameters for preparing the compound?
Methodological Answer:
The synthesis of this compound involves sulfonylation reactions, leveraging intermediates like 1-methyl-1H-imidazole-4-sulfonyl chloride. Key steps include:
- Sulfonyl chloride preparation : React 1,2-dimethylimidazole with chlorosulfonic acid under controlled temperature (0–5°C) in an inert atmosphere to avoid side reactions .
- Diazepane functionalization : Sequential sulfonylation of 1,4-diazepane using the imidazole-derived sulfonyl chloride and 5-ethylthiophene-2-sulfonyl chloride. Optimize stoichiometry (1:1 molar ratio for each sulfonyl group) and use anhydrous solvents (e.g., dichloromethane) to enhance yield .
- Purification : Column chromatography with gradient elution (hexane/ethyl acetate) to isolate the product. Monitor purity via HPLC (>95%) and confirm structure via H/C NMR .
Advanced: How can computational methods predict reactivity and guide the synthesis of this compound?
Methodological Answer:
Quantum chemical calculations (e.g., density functional theory, DFT) can model transition states and intermediates to identify energetically favorable pathways:
- Reaction path search : Use software like Gaussian or ORCA to simulate sulfonylation steps, focusing on activation energies for imidazole and thiophene coupling .
- Solvent effects : Apply COSMO-RS models to predict solvent interactions and select optimal media (e.g., low-polarity solvents for sulfonyl chloride stability) .
- Machine learning integration : Train models on existing imidazole/thiophene sulfonylation datasets to predict reaction yields under varying conditions (temperature, catalyst) .
Experimental validation should follow computational predictions, creating a feedback loop for refining parameters .
Basic: What spectroscopic and analytical techniques are essential for characterizing this compound?
Methodological Answer:
- NMR spectroscopy : Use H and C NMR to confirm sulfonyl group attachment and diazepane ring integrity. Look for deshielded protons near sulfonyl groups (δ 3.5–4.5 ppm) .
- Elemental analysis (CHNS) : Verify empirical formula (e.g., %C, %N) with a Vario MICRO analyzer; deviations >0.4% indicate impurities .
- Mass spectrometry (HRMS) : Confirm molecular ion peak ([M+H]) and fragmentation patterns matching sulfonyl cleavage .
- X-ray crystallography : Resolve crystal structure to validate stereochemistry and intermolecular interactions (e.g., hydrogen bonding) .
Advanced: How can researchers resolve contradictions in biological activity data across studies?
Methodological Answer:
Contradictions may arise from assay variability or impurities. Mitigate by:
- Standardized assays : Replicate experiments using identical cell lines (e.g., HEK293 for receptor binding) and controls .
- Purity verification : Re-characterize batches via HPLC and NMR before testing. Trace impurities (e.g., unreacted sulfonyl chlorides) can skew results .
- Meta-analysis : Apply statistical tools (e.g., ANOVA) to compare datasets, identifying outliers or systemic biases. Cross-reference with computational docking studies to validate target interactions .
Basic: What statistical approaches optimize reaction conditions for scale-up?
Methodological Answer:
- Design of Experiments (DoE) : Use factorial designs (e.g., 2 factorial) to test variables like temperature, solvent polarity, and catalyst loading. Identify significant factors (p < 0.05) via ANOVA .
- Response surface methodology (RSM) : Model nonlinear relationships (e.g., between reaction time and yield) to pinpoint optimal conditions .
- Robustness testing : Vary parameters ±10% around optimal values to assess reproducibility. For example, test sulfonylation at 25°C vs. 30°C .
Advanced: How to investigate the compound’s stability under varying pH and temperature conditions?
Methodological Answer:
- Forced degradation studies : Expose the compound to acidic (HCl, pH 2), basic (NaOH, pH 12), and oxidative (HO) conditions at 40–80°C. Monitor degradation via LC-MS, identifying breakdown products (e.g., hydrolyzed sulfonyl groups) .
- Kinetic modeling : Calculate rate constants (k) for degradation pathways using Arrhenius plots. Predict shelf-life (t) at 25°C .
- Solid-state stability : Perform thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to assess thermal decomposition .
Advanced: What strategies elucidate structure-activity relationships (SAR) for this compound?
Methodological Answer:
- Analog synthesis : Prepare derivatives with modified substituents (e.g., replacing ethylthiophene with methylthiophene) and compare bioactivity .
- Molecular docking : Use AutoDock Vina to simulate binding to target proteins (e.g., kinases). Correlate docking scores (binding energy) with experimental IC values .
- 3D-QSAR : Build CoMFA or CoMSIA models to map electrostatic/hydrophobic interactions driving activity. Validate with leave-one-out cross-validation (q > 0.5) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
